![molecular formula C17H16Cl2N4O B2950450 9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 537002-96-3](/img/structure/B2950450.png)
9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a heterocyclic compound that belongs to the class of triazoloquinazolinones. These compounds are known for their diverse pharmacological activities, including anti-HIV, muscle relaxant, neuroleptic, hypnotic, antihistaminic, analgesic, anti-inflammatory, anticonvulsant, antifertility, latent leishmanicidal, anticancer, and antihypertensive properties .
准备方法
The synthesis of 9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can be achieved through a multicomponent reaction (MCR) involving aldehydes, dimedone, and 3-amino-1,2,4-triazole. The reaction is typically carried out in acetic acid as the reaction medium at 60°C. This method is advantageous due to its excellent yields, short reaction time, mild reaction conditions, and environmentally friendly nature .
化学反应分析
This compound undergoes various chemical reactions, including condensation reactions. For instance, the condensation of 3-amino-1,2,4-triazole, 4-methyl benzaldehyde, and dimedone in the presence of acetic acid at ambient conditions results in the formation of triazoloquinazolinone derivatives . Common reagents used in these reactions include acetic acid, molecular iodine, and dimethylformamide (DMF). The major products formed from these reactions are triazoloquinazolinone derivatives .
科学研究应用
9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has been extensively studied for its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of other heterocyclic compounds. In biology and medicine, it has shown promising results as an antimalarial agent, with in vitro activities against Plasmodium falciparum . Additionally, it has been evaluated for its anticancer properties, particularly against colon cancer cell lines .
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS) in Plasmodium falciparum . This inhibition disrupts the synthesis of nucleotides, thereby preventing the replication of the parasite. Similarly, its anticancer activity is linked to the induction of the mitochondrial apoptotic pathway, leading to cell death .
相似化合物的比较
Similar compounds to 9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one include other triazoloquinazolinone derivatives such as 6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one . These compounds share similar structural features and pharmacological activities. the presence of the 2,3-dichlorophenyl group in the compound of interest imparts unique properties, such as enhanced biological activity and specificity towards certain molecular targets .
属性
IUPAC Name |
9-(2,3-dichlorophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4O/c1-17(2)6-11-13(12(24)7-17)15(23-16(22-11)20-8-21-23)9-4-3-5-10(18)14(9)19/h3-5,8,15H,6-7H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQUTWVEJBTWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=C(C(=CC=C4)Cl)Cl)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(p-tolyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950369.png)
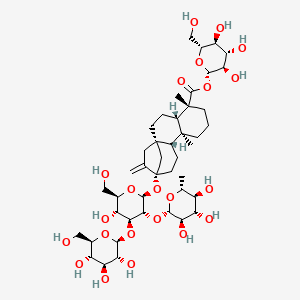
![(1H-benzo[d]imidazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2950374.png)

![1-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2950378.png)
![1-[(Cyclohexylcarbamoyl)amino]-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate](/img/structure/B2950379.png)
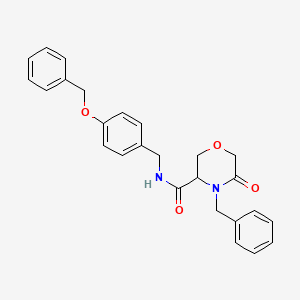

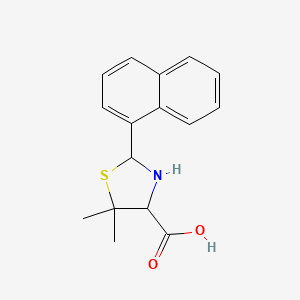
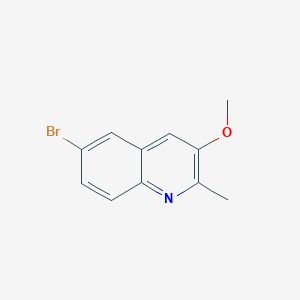
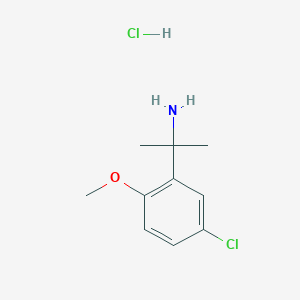
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2950387.png)
![(1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2950389.png)
![2-[(4-methoxyphenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2950390.png)
